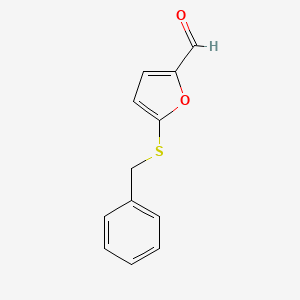
5,5-Dichloro-2,4-pentadienoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-Dichloropenta-2,4-dienoic acid is an organic compound with the molecular formula C₅H₄Cl₂O₂ and a molecular weight of 166.99 g/mol . This compound is characterized by the presence of two chlorine atoms and a conjugated diene system, making it a subject of interest in various chemical research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-dichloropenta-2,4-dienoic acid typically involves the chlorination of penta-2,4-dienoic acid. The reaction is carried out under controlled conditions to ensure selective chlorination at the 5th position. Common reagents used in this process include chlorine gas or N-chlorosuccinimide (NCS) in the presence of a suitable solvent such as dichloromethane.
Industrial Production Methods
Industrial production of 5,5-dichloropenta-2,4-dienoic acid follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, pressure, and reagent concentration to achieve high yield and purity. The product is then purified using techniques like recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5,5-Dichloropenta-2,4-dienoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can lead to the formation of partially or fully dechlorinated products.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce dechlorinated alkenes or alkanes .
Aplicaciones Científicas De Investigación
5,5-Dichloropenta-2,4-dienoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5,5-dichloropenta-2,4-dienoic acid involves its interaction with specific molecular targets. The conjugated diene system allows it to participate in various chemical reactions, potentially leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, influencing cellular pathways and processes .
Comparación Con Compuestos Similares
Similar Compounds
5,5-Dibromopenta-2,4-dienoic acid: Similar structure but with bromine atoms instead of chlorine.
5,5-Difluoropenta-2,4-dienoic acid: Contains fluorine atoms in place of chlorine.
5,5-Diiodopenta-2,4-dienoic acid: Iodine atoms replace chlorine in this compound.
Uniqueness
Propiedades
Fórmula molecular |
C5H4Cl2O2 |
|---|---|
Peso molecular |
166.99 g/mol |
Nombre IUPAC |
5,5-dichloropenta-2,4-dienoic acid |
InChI |
InChI=1S/C5H4Cl2O2/c6-4(7)2-1-3-5(8)9/h1-3H,(H,8,9) |
Clave InChI |
PBDIUDVEVWAORP-UHFFFAOYSA-N |
SMILES canónico |
C(=CC(=O)O)C=C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Sodium;2-oxaspiro[3.3]heptane-3-carboxylic acid](/img/structure/B11818996.png)



![8-Azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride](/img/structure/B11819013.png)


![Bis[1-amino-3-(furan-2-yl)propyl] oxalate](/img/structure/B11819039.png)
![[5-(2-Bromophenoxy)-1-(pyridin-2-ylmethylamino)pentyl] 2,2,2-trifluoroacetate](/img/structure/B11819052.png)
![N,N-bis[(1R)-1-(4-methoxyphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),4,6,9,16,18,20,22-decaen-7-amine](/img/structure/B11819054.png)




